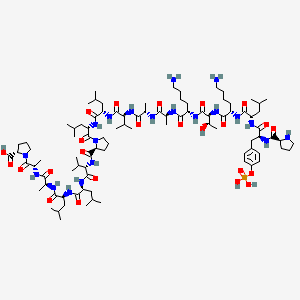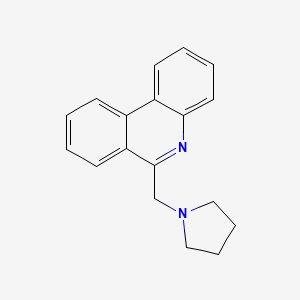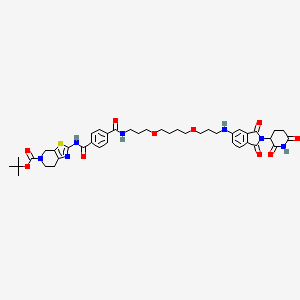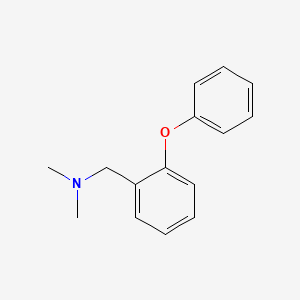![molecular formula C14H10O6 B12369255 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is a hydroxylated derivative of benzo[c]chromen-6-one. This compound is known for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a benzo[c]chromen-6-one core with four hydroxyl groups and a methyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one typically involves the hydroxylation of a benzo[c]chromen-6-one precursor. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydrobenzo[c]chromen-6-one derivatives.
Substitution: Formation of halogenated or alkylated benzo[c]chromen-6-one derivatives.
Scientific Research Applications
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Acts as a fluorescent probe for detecting metal ions, such as iron (III), in biological samples.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Metal Ion Binding: The hydroxyl groups facilitate binding to metal ions, making it an effective fluorescent sensor for iron (III) ions.
Enzyme Inhibition: The compound can inhibit phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides.
Neuroprotection: Its neuroprotective effects are attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but lacks the methyl group at position 1.
3-Hydroxy-6H-benzo[c]chromen-6-one: Lacks the hydroxyl groups at positions 7, 8, and 9.
Uniqueness
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to act as a selective fluorescent sensor for iron (III) ions and its potential neuroprotective effects set it apart from other similar compounds.
Properties
Molecular Formula |
C14H10O6 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3,7,8,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O6/c1-5-2-6(15)3-9-10(5)7-4-8(16)12(17)13(18)11(7)14(19)20-9/h2-4,15-18H,1H3 |
InChI Key |
RXMRZEAEDPSQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC(=C(C(=C3C(=O)O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)


![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)





![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

